3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, also known by its CAS number 2034475-92-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C20H19N5O3, with a molecular weight of 377.4 g/mol. The structure features a pyrazine core linked to an indole-derived piperidine, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₅O₃ |
Molecular Weight | 377.4 g/mol |
CAS Number | 2034475-92-6 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to pyrazine and indole compounds. The compound shows promise against several bacterial strains.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial activity. For instance, derivatives similar to this compound have shown MIC values as low as 0.22 μg/mL against resistant strains .
- Biofilm Formation : The ability of the compound to inhibit biofilm formation was also noted, which is crucial in treating chronic infections caused by biofilm-forming bacteria like Staphylococcus epidermidis .
- Case Study : A study highlighted that compounds structurally related to this pyrazine derivative exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics .
Anticancer Activity
The anticancer potential of the compound has been explored through various assays.
Cytotoxicity Assays
- Cell Line Studies : The compound was tested on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated that it preferentially suppressed the growth of rapidly dividing cells, suggesting a mechanism that could be exploited for cancer therapy .
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to targets involved in cancer cell proliferation, such as PARP enzymes, which are critical in DNA repair mechanisms . This binding affinity suggests potential as a PARP inhibitor, a class of drugs currently used in cancer treatment.
The biological activity of this compound can be attributed to several mechanisms:
Properties
IUPAC Name |
3-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-27-14-5-4-13-9-17(24-16(13)10-14)20(26)25-8-2-3-15(12-25)28-19-18(11-21)22-6-7-23-19/h4-7,9-10,15,24H,2-3,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGYWEPNGLTTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.